An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenoxy)acetimidamide Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenoxy)acetimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenoxy)acetimidamide hydrochloride. The information herein is intended to support research, discovery, and development activities by providing essential data and standardized experimental protocols.
Chemical Identity and Structure
IUPAC Name: 2-(4-fluorophenoxy)ethanimidamide;hydrochloride
Synonyms: 2-(4-Fluorophenoxy)acetamidine hydrochloride
Chemical Structure:
Figure 1: Chemical structure of 2-(4-Fluorophenoxy)acetimidamide hydrochloride.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the available and estimated data for 2-(4-Fluorophenoxy)acetimidamide hydrochloride.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Type |
| Molecular Formula | C₈H₉FN₂O | C₈H₁₀ClFN₂O | - |
| Molecular Weight | 168.17 g/mol [1] | 204.63 g/mol | Calculated |
| Melting Point | Not Available | ~183-185 °C | Estimated (based on 2-(4-Chlorophenoxy)acetamidine hydrochloride)[2] |
| Aqueous Solubility | Not Available | Expected to be soluble | Inferred (based on the properties of acetamidine hydrochloride)[3][4] |
| pKa | Not Available | Not Available | - |
| logP (Octanol-Water) | 1.1[1] | Not Available | Calculated (for free base) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of 2-(4-Fluorophenoxy)acetimidamide hydrochloride.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of the dry, crystalline 2-(4-Fluorophenoxy)acetimidamide hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The temperature is rapidly increased to about 15-20 °C below the expected melting point.
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The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
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Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. For a pure compound, this range is typically narrow.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability.
Methodology: Shake-Flask Method
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Preparation: An excess amount of 2-(4-Fluorophenoxy)acetimidamide hydrochloride is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.
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Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standard solutions of known concentrations.
pKa Determination
The acid dissociation constant (pKa) is essential for understanding a compound's ionization state at different physiological pH values.
Methodology: Potentiometric Titration
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Solution Preparation: A precise amount of 2-(4-Fluorophenoxy)acetimidamide hydrochloride is dissolved in a known volume of deionized water. The ionic strength of the solution is typically maintained with a background electrolyte like KCl.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is in its ionized form.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes.
Methodology: Shake-Flask Method
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System Preparation: Equal volumes of n-octanol and water (or pH 7.4 buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
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Partitioning: A known amount of 2-(4-Fluorophenoxy)acetimidamide is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to the other phase in a sealed flask.
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Equilibration: The mixture is agitated until partitioning equilibrium is reached (typically for several hours).
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Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
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Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Relevance of Physicochemical Properties in Drug Development
The interplay of these physicochemical properties is crucial for the successful development of a drug candidate. The following diagram illustrates the relationship between these core properties and key stages of drug development.
This guide provides foundational knowledge on the physicochemical properties of 2-(4-Fluorophenoxy)acetimidamide hydrochloride. Accurate determination and understanding of these parameters are indispensable for advancing a compound through the drug discovery and development pipeline.
References
- 1. 2-(4-Fluoro-phenoxy)-acetamidine | C8H9FN2O | CID 2774684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 59104-19-7 Cas No. | 2-(4-Chlorophenoxy)acetamidine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 3. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 4. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
